molecular formula C18H20BrNOS B3696592 2-[(3-bromophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide

2-[(3-bromophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B3696592
M. Wt: 378.3 g/mol
InChI Key: KNZPMNLQXRYSON-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide is an organic compound with the molecular formula C18H20BrNOS. This compound features a bromophenyl group, a sulfanyl linkage, and an acetamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with thiourea to form 3-bromobenzyl isothiocyanate.

    Sulfanyl Linkage Formation: The 3-bromobenzyl isothiocyanate is then reacted with 4-isopropylaniline under basic conditions to form the desired sulfanyl linkage.

    Acetamide Formation: The final step involves the acetylation of the amine group using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

2-[(3-bromophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the sulfanyl linkage can modulate the compound’s reactivity and stability. The acetamide moiety may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide
  • 2-[(3-bromophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide

Uniqueness

2-[(3-bromophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNOS/c1-13(2)15-6-8-17(9-7-15)20-18(21)12-22-11-14-4-3-5-16(19)10-14/h3-10,13H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZPMNLQXRYSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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